REACTION_SMILES
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[Br-:13].[Br-:14].[F:1][c:2]1[cH:3][c:4]([C:9]([CH2:10][CH3:11])=[O:12])[cH:5][cH:6][c:7]1[F:8].[O:15]1[CH2:16][CH2:17][O:18][CH2:19][CH2:20]1.[O:21]1[CH2:22][CH2:23][O:24][CH2:25][CH2:26]1>>[F:1][c:2]1[cH:3][c:4]([C:9]([CH:10]([CH3:11])[Br:13])=[O:12])[cH:5][cH:6][c:7]1[F:8]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Br-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Br-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCC(=O)c1ccc(F)c(F)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
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Type
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product
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Smiles
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CC(Br)C(=O)c1ccc(F)c(F)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |